
Technical Deep Dive: 8-Methoxy-2-propyl-4-
quinolinol

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 8-Methoxy-2-propyl-4-quinolinol

CAS No.: 1070879-91-2

Cat. No.: B3363896

Get Quote

Executive Summary & Chemical Identity
8-Methoxy-2-propyl-4-quinolinol (CAS: 1070879-91-2) is a synthetic, low-molecular-weight

quinolone derivative.[1][2][3] It serves as a critical tool compound in pharmacological research

due to its specific substitution pattern—a propyl chain at the C2 position and a methoxy group

at the C8 position of the 4-quinolinol core.

This molecule acts primarily as a pharmacophoric probe for two distinct biological systems:

TRPM7 Channel Inhibition: It represents a simplified analog of the natural product

Waixenicin A, allowing researchers to study the minimal structural requirements for blocking

the Transient Receptor Potential Melastatin 7 (TRPM7) channel.

Quorum Sensing Antagonism: It functions as a structural mimic of the Pseudomonas

aeruginosa signaling molecule HHQ (2-heptyl-4-hydroxyquinoline), acting as a competitive

antagonist at the PqsR (MvfR) receptor to inhibit virulence.
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Property Detail

IUPAC Name 8-methoxy-2-propylquinolin-4-ol

Core Scaffold 4-Hydroxyquinoline (4-Quinolone tautomer)

Key Substituents
2-Propyl (Lipophilic anchor), 8-Methoxy

(Electronic modulator)

Primary Target TRPM7 Ion Channel (Mg²⁺/Ca²⁺ permeable)

Secondary Target PqsR (MvfR) Transcriptional Regulator

Molecular Weight ~217.26 g/mol

Mechanism of Action (MOA)[5]
A. Primary Mechanism: TRPM7 Channel Blockade
The Transient Receptor Potential Melastatin 7 (TRPM7) is a bifunctional chanozyme (channel +

kinase) essential for Mg²⁺ homeostasis and cell proliferation. 8-Methoxy-2-propyl-4-
quinolinol acts as an allosteric inhibitor of the channel domain.

The "8-Methoxy" Switch: Structure-Activity Relationship (SAR) studies on Waixenicin A

analogs reveal that the oxygenation at the C8 position is critical. The 8-methoxy group locks

the quinoline ring in a conformation that favors binding to the TRPM7 pore or its lipid-

interface domain. Analogs lacking this group (e.g., 2-propyl-4-quinolinol) show significantly

reduced or abolished inhibitory activity.

State-Dependent Binding: The compound binds preferentially to the open state of the

channel or stabilizes the closed state in a Mg²⁺-dependent manner. Unlike non-specific pore

blockers, it does not simply plug the pore but alters the gating kinetics, effectively reducing

the open probability (

).

Lipophilic Interaction (C2-Propyl): The 2-propyl chain provides the necessary hydrophobicity

to partition into the membrane interface, positioning the pharmacophore near the channel

gate. While less potent than the naturally occurring 2-heptyl or terpenoid derivatives, the

propyl analog offers higher aqueous solubility, making it ideal for rapid kinetic studies.
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B. Secondary Mechanism: PqsR (MvfR) Antagonism
In Pseudomonas aeruginosa, the virulence factor production is controlled by the PQS

(Pseudomonas Quinolone Signal) system.

Natural Ligand: HHQ (2-heptyl-4-quinolinol) binds to the PqsR receptor to activate gene

expression.

Competitive Antagonism: 8-Methoxy-2-propyl-4-quinolinol mimics the HHQ core but lacks

the long heptyl chain required for full receptor activation. It occupies the ligand-binding

domain (LBD) of PqsR, preventing the conformational change necessary for DNA binding

and transcriptional activation. The 8-methoxy group sterically hinders the hydroxylation at C3

(preventing conversion to PQS) and enhances metabolic stability.

Visualization of Signaling Pathways[5]
Diagram 1: TRPM7 Inhibition & Downstream Effects
This diagram illustrates the blockade of Mg²⁺ influx and the subsequent arrest of cell

proliferation pathways (PI3K/Akt/mTOR).
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Caption: The compound inhibits TRPM7-mediated Mg²⁺ influx, downstream suppressing the

PI3K/Akt proliferation axis.

Diagram 2: PqsR Quorum Sensing Blockade
This diagram details the competitive antagonism in the bacterial quorum sensing network.
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Caption: Competitive binding to PqsR prevents the transcription of virulence factors in P.

aeruginosa.

Experimental Protocols
Protocol A: Whole-Cell Patch Clamp (TRPM7 Assay)
Purpose: To quantify the IC50 of the compound against TRPM7 currents.

Cell Preparation: Use HEK293 cells stably expressing TRPM7 (HEK-TRPM7). Induce

expression with Tetracycline (1 µg/mL) for 18–24 hours if using an inducible system.

Solutions:

Pipette Solution (Intracellular): 145 mM Cs-glutamate, 8 mM NaCl, 10 mM EGTA, 10 mM

HEPES, pH 7.2. (Free Mg²⁺ clamped to <10 nM to maximize current).

Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM

HEPES, 10 mM Glucose, pH 7.4.

Recording:

Establish GΩ seal and break-in (whole-cell configuration).

Apply voltage ramps from -100 mV to +100 mV over 50 ms, every 2 seconds.

Wait for the "run-up" of TRPM7 current (usually 2–5 minutes after break-in due to Mg²⁺

depletion).
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Application:

Perfuse 8-Methoxy-2-propyl-4-quinolinol at increasing concentrations (e.g., 1 µM, 10

µM, 100 µM).

Measure the current amplitude at +80 mV (outward) and -80 mV (inward).

Analysis: Normalize current to cell capacitance (pA/pF). Plot % inhibition vs.

Log[Concentration] to derive IC50.

Protocol B: PqsR Reporter Assay (Quorum Sensing)
Purpose: To assess antagonistic activity against bacterial virulence signaling.

Strain: Use a P. aeruginosa reporter strain (e.g., PAO1-ΔpqsA containing a pqsA-lux fusion

plasmid). This strain cannot produce HHQ but responds to exogenous agonists.

Culture: Grow cells in LB media to OD600 ~ 0.1.

Treatment:

Add 50 µM PQS (or HHQ) to induce the system (Agonist control).

Add 8-Methoxy-2-propyl-4-quinolinol (10–100 µM) simultaneously with the agonist.

Measurement:

Incubate at 37°C with shaking.

Measure Luminescence (RLU) and OD600 every 30 minutes for 8 hours.

Data Processing: Calculate Specific Luminescence (RLU/OD600). A decrease relative to the

agonist-only control indicates antagonism.

Comparative Data Summary
The following table contrasts 8-Methoxy-2-propyl-4-quinolinol with related pharmacological

agents.
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Compound Structure Target Activity Profile

8-Methoxy-2-propyl-4-

quinolinol
8-OMe, 2-Pr TRPM7 / PqsR

Modulator. Simplified

probe; moderate

potency, high

solubility.

Waixenicin A 8-OMe, 2-Complex TRPM7

Potent Inhibitor.

Natural product; IC50

~16 nM. Difficult to

synthesize.

HHQ 2-Heptyl PqsR

Agonist. Natural

ligand; activates

virulence.

NS8593 Naphthyl-amide TRPM7

Inhibitor. Synthetic;

Mg²⁺-dependent

gating modifier.

Endochin 3-Heptyl, 7-OMe Cytochrome bc1

Antimalarial. Inhibits

mitochondrial

respiration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3. sostie.com [sostie.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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